1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene
Description
Contextualization of Alkoxybenzene Derivatives in Electrochemical Systems
Alkoxybenzene derivatives, a class of aromatic organic compounds, have been extensively investigated for various applications in electrochemical systems. iu.edu They are particularly prominent as redox-active materials (redoxmers) for non-aqueous redox flow batteries (RFBs) and as additives for overcharge protection in lithium-ion batteries. iu.eduresearchgate.net The appeal of these molecules lies in their tunable electrochemical properties, structural diversity, and composition from earth-abundant elements. digitellinc.com
In non-aqueous redox flow batteries (NRFBs), which offer the potential for higher energy densities than their aqueous counterparts due to wider electrochemical windows, 1,4-dimethoxybenzene (B90301) derivatives are considered leading candidates for the positive electrolyte, or catholyte. umich.eduresearchgate.net They can exhibit high oxidation potentials (4.0–4.8 V vs Li/Li+) and good redox reversibility. umich.edu A significant challenge, however, is the chemical stability of these materials in their oxidized, radical cation state. umich.eduresearchgate.net Research has shown that introducing bulky alkyl groups, such as tert-butyl, at the 2 and 5 positions of the benzene (B151609) ring can sterically hinder parasitic side reactions, thereby improving the stability of the radical cation. umich.edu
The ability to modify the substituents on the benzene ring allows for the fine-tuning of properties like redox potential, solubility, and stability. digitellinc.com For instance, the incorporation of electron-withdrawing groups like fluorine can significantly increase the redox potential while simultaneously depressing decomposition reactions of the charged molecule. iu.edudigitellinc.com This structural tailorability makes alkoxybenzene derivatives a versatile platform for developing high-performance materials for next-generation energy storage.
Significance of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene as a Model Redox Active Compound
This compound, also known as DBBB or by the designation ANL-RS2, stands out as a highly successful benchmark molecule within the alkoxybenzene family. chemicalbook.comrsc.org Its structure is a prime example of molecular engineering to achieve specific electrochemical functions. The two tert-butyl groups provide steric protection to the aromatic ring, enhancing the chemical stability of the molecule in its oxidized state. umich.edu Simultaneously, the two (2-methoxyethoxy) side chains improve its solubility in the non-aqueous, carbonate-based electrolytes commonly used in lithium-ion batteries. chemicalbook.comosti.gov
This combination of stability and solubility has made it an important redox shuttle used for intrinsic overcharge protection in batteries. chemicalbook.com A redox shuttle is an electrolyte additive that, above a certain voltage, gets oxidized at the positive electrode, diffuses to the negative electrode to be reduced, and then diffuses back, creating a continuous cycle. This process clamps the cell voltage at the shuttle's redox potential, preventing the damaging effects of overcharging which can lead to thermal runaway. chemicalbook.com
The well-defined and stable redox behavior of this compound makes it an ideal model compound for studying structure-property relationships in redox-active materials. Research on this molecule provides fundamental insights into how steric and electronic effects influence the stability and performance of organic materials in electrochemical environments.
Overview of Research Areas Pertaining to this compound
Research involving this compound is primarily concentrated in the field of electrochemical energy storage. Two main application areas are the focus of intensive investigation:
Overcharge Protection in Lithium-Ion Batteries: A significant body of research has demonstrated the effectiveness of this compound as a redox shuttle additive. chemicalbook.com Studies focus on its long-term stability and its ability to maintain safe battery operation over many charge-discharge cycles. chemicalbook.com
Non-Aqueous Redox Flow Batteries (NRFBs): The favorable properties of this compound have led to its investigation as a catholyte material in NRFBs. osti.gov Research in this area explores its electrochemical and transport properties in various electrolyte formulations, including ether-based solvents, to maximize solubility and ionic conductivity. osti.gov
Furthermore, this compound serves as a foundational structure for the development of new redox-active molecules. A "subtractive design approach" has been employed, where researchers systematically remove or modify the bulky substituent groups of the parent molecule to create derivatives with different properties, such as higher gravimetric capacities. rsc.org This highlights its role not just as a functional material itself, but as a scaffold for molecular engineering and the discovery of next-generation energy storage materials.
Electrochemical Properties of Selected Alkoxybenzene Derivatives
The table below presents a comparison of key electrochemical properties for this compound and a related, non-fluorinated analogue, highlighting the impact of structural modifications.
| Compound Name | Abbreviation | Redox Potential (vs. Ag/Ag+) | Key Application |
| 2,5-Di-tert-butyl-1-methoxy-4-(2′- methoxyethoxy)benzene | ANL-C2 | ~0.65 V | Redox Flow Batteries iu.edu |
| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | ANL-C46 | ~1.06 V | Redox Flow Batteries iu.edu |
This data illustrates how fluorination can significantly increase the redox potential of a dialkoxybenzene-based redoxmer. iu.edu
Structure
3D Structure
Properties
IUPAC Name |
1,4-ditert-butyl-2,5-bis(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGAYPHFADZNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OCCOC)C(C)(C)C)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Production Scalability of 1,4 Di T Butyl 2,5 Bis 2 Methoxyethoxy Benzene
Laboratory-Scale Synthesis Protocols
The laboratory-scale synthesis of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene is primarily achieved through the Williamson ether synthesis. This classic organic reaction provides a reliable route to form the ether linkages on the hydroquinone (B1673460) backbone.
The core of the laboratory synthesis is the dialkylation of 2,5-di-tert-butylhydroquinone. In this reaction, the two hydroxyl (-OH) groups of the hydroquinone are converted into ether groups. This transformation is accomplished by first deprotonating the hydroxyl groups to form a more nucleophilic alkoxide, which then reacts with an appropriate alkylating agent. This SN2 reaction is a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org
Successful synthesis relies on the careful selection of reagents and optimization of reaction conditions. The process typically involves the following key components:
Base: A strong base is required to completely deprotonate the phenolic hydroxyl groups of the hydroquinone. Sodium hydride (NaH) is a popular and effective choice for this purpose. It reacts with the alcohol to form the sodium alkoxide and hydrogen gas. masterorganicchemistry.com
Alkylating Agent: A halogenated ether, such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane, serves as the electrophile. The alkoxide attacks the carbon atom bearing the halogen, displacing it to form the ether linkage. Alkyl tosylates are also suitable alternatives. wikipedia.org
Solvent: The reaction is typically carried out in a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. Tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) are common choices as they facilitate the SN2 mechanism. masterorganicchemistry.com
The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of the reagents.
Table 1: Typical Reagents and Conditions for Laboratory Synthesis
| Parameter | Specification | Function |
| Starting Material | 2,5-di-tert-butylhydroquinone | Provides the central aromatic ring and tert-butyl groups. |
| Base | Sodium Hydride (NaH) | Deprotonates the hydroquinone's hydroxyl groups to form the nucleophilic alkoxide. |
| Alkylating Agent | 1-bromo-2-methoxyethane | Provides the 2-methoxyethoxy side chains for ether formation. |
| Solvent | Tetrahydrofuran (THF) | A polar aprotic solvent that facilitates the S |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents unwanted side reactions with air or moisture. |
After the reaction is complete, the crude product is isolated and purified to achieve the high purity required for research and electrochemical applications. Standard purification techniques include:
Workup: The reaction mixture is typically quenched with water or a mild acid to neutralize any remaining base. The product is then extracted into an organic solvent.
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and byproducts.
Recrystallization: The crude solid can be dissolved in a suitable solvent system and allowed to slowly crystallize, which effectively removes impurities and yields a product of high purity.
The final product is a white to off-white powder. abcr.com Purity is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Industrial-Scale Production Strategies
Transitioning from laboratory synthesis to industrial production requires the development of scalable, cost-effective, and safe manufacturing processes. For this compound, also known as ANL-RS2, significant efforts have been made to enable kilogram-scale production. energy.gov
A key objective in scaling up is to develop batch processes that can consistently produce large quantities of the material with high yield and purity. A program focused on advanced electrolyte materials successfully scaled the synthesis of this compound. energy.gov This initiative progressed from initial lab-scale synthesis to larger batch productions, culminating in a successful pilot-scale run that produced 1,196 grams (>1 kg) in a single batch with a purity exceeding 99%. energy.gov This demonstrates the feasibility of producing the material in quantities sufficient for evaluation in large format industrial prototype cells and for broader research and development purposes. energy.gov
Table 2: Industrial Batch Scale-Up Results
| Scale | Amount Produced | Purity | Status |
| Pilot Scale | 1,196 grams | >99% | Completed energy.gov |
For large-scale manufacturing, process optimization is crucial to reduce costs, improve safety, and minimize environmental impact. A new, optimized process was developed that introduced several key improvements over traditional laboratory methods. energy.gov
Key optimizations include:
Solvent-Free Conditions: A new process was developed that is solvent-free, which significantly reduces chemical waste by a factor of 10 and eliminates costs associated with solvent purchase and disposal. energy.gov
Catalysis: The addition of a catalyst allowed the reaction to proceed at a lower temperature and at a faster rate, thereby minimizing energy costs and improving throughput. energy.gov
Simplified Purification: The process utilizes a simple one-pass distillation for purification, which is more efficient and scalable than multi-step laboratory methods like column chromatography. energy.gov
These optimizations are compiled into a comprehensive Technology Transfer Package to facilitate the adoption of the manufacturing process by industry partners. energy.gov
Patented Production Methods for Commercial Relevance
The commercial viability of this compound, a key component in advanced lithium-ion batteries, has led to the development of patented, scalable production methods. A notable example is a process designed for the large-scale synthesis of this compound, also known as ANL-RS2, which is crucial for its application as a redox shuttle for overcharge protection in batteries. google.com
A United States patent outlines a method for producing at least one kilogram of this compound per batch. google.com This process is significant for its efficiency, with a production time of approximately 6 to 7 hours, and its ability to yield an industrial-grade product with a purity of over 80% without the need for chromatographic purification. google.com The reaction can also be conducted in open air, further enhancing its commercial appeal. google.com
The patented synthesis involves the alkylation of 2,5-di-tert-butylbenzene-1,4-diol. This reaction is initiated with a base having a pKa between approximately 8 and 10, which is crucial for achieving a solubility of at least 0.1 M for the 2,5-di-tert-butylbenzene-1,4-diol salt in the reaction mixture. google.com The reaction is typically carried out in a polar aprotic solvent. google.com
In a specific embodiment of this method, 2,5-di-tert-butylbenzene-1,4-diol is reacted with cesium carbonate and a halogenated ether in dimethyl formamide (B127407) to produce 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene. google.com An exemplary execution of this patented process is detailed in the table below, showcasing the production of over 2 kilograms of the target compound. google.com
Table 1: Example of Patented Production of this compound
| Reactant/Solvent | Quantity | Role |
|---|---|---|
| 2,5-di-tert-butyl-1,4-hydroquinone | 1,500 g | Starting Material |
| Dimethyl Formamide (DMF) | 6 L | Solvent |
| Cesium Carbonate (Cs₂CO₃) | 4,428 g | Base |
| 1-bromo-2-methoxyethane | 2,821 g | Alkylating Agent |
| Crystalline ANL-RS2 | 2 g | Seeding Crystal |
| Product Yield | 2,085 g | Final Product |
The process involves heating the initial mixture, followed by the addition of the alkylating agent. After the reaction is complete, the mixture is cooled, and the product is precipitated, filtered, and dried. The seeding with crystalline ANL-RS2 at a specific temperature aids in the crystallization process. google.com
This patented methodology represents a significant advancement in the production of this compound, enabling its manufacture on a scale that meets the demands of the growing battery industry. google.com
Electrochemical Characterization and Redox Mechanisms of 1,4 Di T Butyl 2,5 Bis 2 Methoxyethoxy Benzene
Reversible Oxidation and Reduction Processes
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene undergoes a reversible one-electron oxidation and reduction process, which is the fundamental principle behind its application as a redox shuttle. This electrochemical activity is centered on the hydroquinone (B1673460) diether core, which can be oxidized to a stable radical cation and subsequently reduced back to its neutral form.
The reversibility of this redox couple is a key attribute, allowing the molecule to be repeatedly oxidized at the cathode and reduced at the anode without significant degradation. This process effectively creates an internal short circuit at a specific voltage, shuttling charge and preventing the cell voltage from rising to unsafe levels during overcharging. The presence of bulky t-butyl groups on the benzene (B151609) ring contributes to the steric hindrance, which in turn enhances the stability and reversibility of the redox reactions.
Cyclic voltammetry studies have demonstrated the excellent electrochemical reversibility of DBBB. The well-defined anodic and cathodic peaks in the voltammograms are indicative of a stable redox process. This reversibility is crucial for the long-term performance of the redox shuttle in a lithium-ion battery, enabling it to withstand numerous overcharge cycles.
Investigation of Redox Potential and Stability Properties
The redox potential of this compound is a critical parameter that determines its suitability for use with specific cathode materials in lithium-ion batteries. For effective overcharge protection, the redox potential of the shuttle should be slightly higher than the normal end-of-charge voltage of the cathode.
Research has shown that DBBB exhibits a reversible redox potential of approximately 3.9 V versus Li/Li+. This potential makes it well-suited for use with common cathode materials like lithium iron phosphate (B84403) (LiFePO4), which has a charging plateau around 3.4-3.5 V. The higher redox potential of DBBB ensures that the shuttle remains inactive during normal charging and only becomes operational when the cell voltage exceeds the desired limit.
| Parameter | Value | Reference Electrode |
|---|---|---|
| Redox Potential | ~3.9 V | Li/Li+ |
Electron Transfer Kinetics and Diffusion Coefficient Determination
The efficiency of the redox shuttle is also dependent on its electron transfer kinetics and the mobility of the species in the electrolyte, which is quantified by the diffusion coefficient. Fast electron transfer kinetics ensure that the shuttle can be rapidly oxidized and reduced to accommodate the overcharge current.
The diffusion coefficient (D) of a redox shuttle is crucial as it governs the rate at which the oxidized and reduced species can move between the electrodes. A higher diffusion coefficient allows for a greater shuttle current and more effective overcharge protection, especially at high overcharge rates. The diffusion coefficient of DBBB has been investigated in various electrolyte systems. In ether-based electrolytes, the diffusion coefficient was found to scale with changes in the solution viscosity. This indicates that the mobility of the DBBB molecule is influenced by the properties of the surrounding electrolyte.
| Electrolyte System | Species | Diffusion Coefficient (cm²/s) |
|---|---|---|
| Ether-based electrolytes | DBBB | Scales with solution viscosity |
Radical Cation Formation and Analysis of Decomposition Pathways
Upon oxidation, this compound forms a stable radical cation (DBBB•+). The stability of this radical cation is a key factor in the long-term performance and reliability of the redox shuttle. The bulky t-butyl groups provide significant steric protection to the aromatic ring, hindering potential nucleophilic attacks and other degradation reactions that could consume the radical cation.
While DBBB is considered to be a stable redox shuttle, understanding its potential decomposition pathways under prolonged or extreme overcharge conditions is important for predicting its operational lifetime. For related dialkoxybenzene compounds, proposed decomposition mechanisms include polymerization of the benzene ring and cleavage of the alkoxy bonds, although polymerization is often sterically hindered.
Systematic studies on related dimethoxybenzene derivatives have suggested that degradation can occur through various pathways. However, the specific decomposition products and mechanisms for the DBBB radical cation are not extensively detailed in the available literature. The stability of the radical cation is a testament to the robust molecular design of DBBB.
Applications of 1,4 Di T Butyl 2,5 Bis 2 Methoxyethoxy Benzene in Advanced Energy Storage Technologies
Role as a Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries
Overcharging poses a significant safety risk to lithium-ion batteries, potentially leading to thermal runaway, reduced lifespan, and cell failure. 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene (DBBB) functions as a redox shuttle additive, providing an internal mechanism to prevent the detrimental effects of overcharging. When the cell voltage reaches a specific threshold during charging, the DBBB molecule is oxidized at the cathode. This oxidized form then diffuses to the anode where it is reduced, creating a "shuttle" effect that dissipates the excess current and prevents the cell voltage from rising to unsafe levels.
The effectiveness of DBBB as an overcharge protection additive has been demonstrated in significant cycling studies. In tests involving 1.5 Ah graphite/C-LFP (Lithium Iron Phosphate) lithium-ion pouch cells, the inclusion of DBBB in the electrolyte showcased remarkable resilience under abusive conditions. While a standard cell without the additive fails rapidly during the first 100% overcharge event, a cell containing DBBB can endure 700 such overcharge cycles while retaining 87% of its initial capacity. acs.org This demonstrates the additive's ability to provide robust and sustained protection, significantly extending the battery's operational life even when subjected to repeated overcharging.
Table 1: Performance of Graphite/C-LFP Pouch Cell With and Without DBBB Additive Under 100% Overcharge Conditions
| Performance Metric | Baseline Cell (Without DBBB) | Cell with DBBB Additive |
| Cycles Endured (100% Overcharge) | Fails during the first event | 700 |
| Capacity Retention after 700 Cycles | N/A | 87% |
A critical requirement for any battery additive is that it must not interfere with the normal operation of the cell. DBBB has proven to be chemically inert during standard battery cycling. acs.org In long-term tests on 1.5 Ah graphite/C-LFP pouch cells under normal charge-discharge protocols (without overcharging), the DBBB additive did not degrade the electrochemical performance for as many as 4000 cycles. acs.org This high level of compatibility ensures that its presence as a safety feature does not compromise the battery's primary function or longevity under normal use, making it a viable component for state-of-the-art lithium-ion systems. acs.org
A common and dangerous consequence of overcharging is the decomposition of the electrolyte, which leads to gas generation and subsequent swelling of the battery cell. This increases internal pressure and can lead to catastrophic failure. The use of DBBB as a redox shuttle effectively mitigates these issues. During the 700 overcharge cycles sustained by the DBBB-containing pouch cell, no gas evolution or cell swelling was observed. acs.org This indicates that the shuttle mechanism successfully diverts the excess current, preventing the electrochemical reactions that lead to gassing and preserving the physical integrity of the cell. acs.org
Active Material for Non-Aqueous Redox Flow Batteries
Beyond its role as a protective additive, the core structure of this compound has been identified as a promising candidate for the active material in non-aqueous redox flow batteries (NAORFBs). mdpi.com These batteries are a promising technology for large-scale energy storage, and organic molecules like DBBB are attractive due to the ability to tune their properties through molecular engineering. mdpi.comrsc.org However, for flow battery applications, properties like high solubility and molecular capacity are paramount, which has necessitated modifications to the original DBBB structure. mdpi.com
While DBBB has favorable electrochemical properties, its molecular weight and solubility present challenges for its direct use as a high-concentration active material in flow batteries. mdpi.comrsc.org Researchers have employed a "subtractive design approach" to engineer new molecules based on the DBBB framework. rsc.orgrsc.org This involves strategically removing or replacing the bulky groups on the parent molecule. rsc.orgrsc.org
Two key modifications include:
Replacing Bulky Groups: The two tert-butyl groups contribute significantly (34%) to DBBB's molecular mass without participating in the redox reaction. rsc.org Replacing them with smaller groups, such as methyl groups, leads to an immediate reduction in molecular weight and an increase in theoretical gravimetric capacity. rsc.org
Removing Ether Chains: The long methoxyethoxy chains, which account for 37% of the molecular weight, were initially included to enhance solubility in the polar carbonate electrolytes used in Li-ion batteries. rsc.org For different solvents used in flow batteries, these chains may not be necessary and their removal further increases the specific capacity of the molecule. rsc.org
This molecular engineering has led to the development of a family of derivative molecules with improved characteristics for flow battery applications. rsc.orgrsc.org Another strategy involves incorporating different chains, such as PEO (polyethylene oxide), into the dimethoxy-di-tert-butyl-benzene platform, which has successfully been used to create liquid catholyte materials, dramatically improving potential energy density. jcesr.org
Table 2: Comparison of DBBB and a Re-engineered Derivative
| Compound | Key Structural Feature | Advantage for Flow Batteries |
| This compound (DBBB) | Large tert-butyl and methoxyethoxy groups | Favorable electrochemical stability |
| 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) | Smaller methyl groups replace tert-butyl groups; methoxy (B1213986) groups replace methoxyethoxy chains | Higher gravimetric capacity (161 mAh g⁻¹); improved diffusivity rsc.orgrsc.org |
The performance of a redox flow battery is critically dependent on the electrolyte, which must dissolve a high concentration of the active material while maintaining high ionic conductivity. While DBBB has limited solubility in traditional carbonate-based electrolytes, research has focused on alternative solvent systems. osti.gov Ether-based solvents, such as 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME), have shown significant improvements in both electrolyte conductivity and DBBB solubility compared to propylene (B89431) carbonate (PC)-based formulations. osti.gov
The choice of supporting salt also plays a crucial role. By using an automated high-throughput screening platform, various compositions of solvents and salts (like LiBF₄ or LiTFSI) have been tested to identify optimal formulations. osti.gov For instance, adding DOL to a DME-based electrolyte was found to increase conductivity and lower the temperature required to achieve high concentrations of both the DBBB active material and the LiTFSI supporting salt. osti.gov Further strategies to enhance solubility include modifying the molecular structure to be asymmetric, which can increase solubility in conventional electrolytes.
Electrochemical Cycling Performance and Long-Term Stability in Flow Battery Configurations
Detailed studies have explored the performance of DBBB and its derivatives in various cell configurations. For instance, in an all-organic non-aqueous flow battery, DBBB was utilized as the catholyte in conjunction with a quinoxaline-derivative, 2,3,6-trimethylquinoxaline (B106083) (TMeQ), as the anolyte. This configuration yielded a discharge voltage in the range of 1.30–1.70 V. nih.gov It is noteworthy that these initial tests were conducted at a relatively low concentration of 0.05 M for both active molecules, despite reports of higher solubility. nih.gov
The stability of the radical cation of DBBB has been a subject of investigation, with some studies indicating that derivatives may offer improved performance. For example, 3,7-bis(trifluoromethyl)-N-ethylphenothiazine (BCF3EPT) was found to have a more stable radical cation compared to that of DBBB. nih.gov This highlights an area for molecular engineering to enhance the long-term operational stability of DBBB-based systems.
Further research has focused on modifying the DBBB structure to improve its properties for RFB applications. A "subtractive design approach" has been employed, where the bulky substituent groups of DBBB are removed or reduced to create new dimethoxybenzene-based redox active molecules. rsc.org This approach aims to enhance characteristics such as gravimetric capacity while maintaining favorable electrochemical properties. rsc.org
The cycling performance of flow batteries utilizing DBBB and its derivatives is often evaluated by several key metrics: coulombic efficiency, energy efficiency, and capacity retention over numerous charge-discharge cycles. While specific long-term cycling data for DBBB in flow batteries is not extensively detailed in the provided search results, the general approach involves galvanostatic cycling to assess these parameters. The stability of related compounds, such as 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), has shown excellent results in other applications like overcharge protection for lithium-ion batteries, withstanding over 300 cycles. researchgate.net This suggests a foundational stability in the core molecular structure that is relevant to flow battery applications.
The table below summarizes the operational parameters of a non-aqueous flow battery employing DBBB as the catholyte, based on available research findings.
| Parameter | Value | Reference |
| Catholyte | This compound (DBBB) | nih.gov |
| Anolyte | 2,3,6-trimethylquinoxaline (TMeQ) | nih.gov |
| Discharge Voltage | 1.30–1.70 V | nih.gov |
| Tested Concentration | 0.05 M | nih.gov |
It is important to note that the long-term stability and cycling performance are highly dependent on the entire cell configuration, including the choice of anolyte, electrolyte solvent, and membrane. For instance, a different system using 2,5-di-tert-butyl-1-methoxy-4-[2′-methoxyethoxy]benzene (DBMMB), a related compound, as the catholyte and 9-fluorenone (B1672902) as the anolyte, delivered a higher voltage of 2.37 V and was tested at a higher concentration of 0.50 M. nih.gov This underscores the ongoing research and development efforts to optimize the performance of DBBB and its analogs in flow battery systems.
Structure Property Relationships and Molecular Design Principles for 1,4 Di T Butyl 2,5 Bis 2 Methoxyethoxy Benzene Analogues
Influence of Tert-Butyl Groups on Steric Hindrance and Stability of the Benzene (B151609) Core
The two tert-butyl groups positioned at the 1 and 4 locations of the benzene ring play a critical role in the compound's stability. These bulky aliphatic groups exert significant steric hindrance, acting as protective shields for the electrochemically active hydroquinone (B1673460) core. researchgate.net This steric protection kinetically stabilizes the molecule, particularly its oxidized radical cation form, by physically obstructing potential degradation pathways such as deprotonation and radical addition. researchgate.netresearchgate.net
The rigid molecular structure imparted by the tert-butyl groups contributes to the compound's outstanding electrochemical reversibility and stability. ossila.com By preventing unwanted side reactions that can consume the active material, these groups ensure the longevity and cyclability of the molecule in electrochemical systems. This design principle of using bulky flanking groups is a common strategy to enhance the durability of organic redox-active compounds. researchgate.net
Role of Methoxyethoxy Groups in Electron Donation and Enhanced Solubility
The two bis(2-methoxyethoxy) groups attached to the 2 and 5 positions of the benzene ring have a dual function. Electronically, alkoxy groups are electron-donating, which influences the redox potential of the molecule.
Functionally, and perhaps more critically for practical applications, the methoxyethoxy side chains are engineered to enhance solubility. chemicalbook.com While simpler analogues like 1,4-di-t-butyl-2,5-dimethoxybenzene (DDB) exhibit excellent electrochemical stability, they often suffer from limited solubility in the carbonate-based electrolytes commonly used in lithium-ion batteries. ossila.com The ether functionalities within the methoxyethoxy chains of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene significantly improve its miscibility in these non-aqueous solvents. chemicalbook.comosti.gov This high solubility is crucial for its use as a redox shuttle for overcharge protection and is a key requirement for developing high-concentration electrolytes for energy-dense non-aqueous redox flow batteries. chemicalbook.comosti.gov
Design Strategies for Tuned Electrochemical Characteristics via Substituent Modification
The 1,4-dialkoxybenzene framework serves as a versatile platform for molecular engineering. By systematically modifying the substituent groups on the benzene core, it is possible to tune the electrochemical properties, such as redox potential and stability, to meet the demands of specific applications. researchgate.net
A prominent strategy for increasing the redox potential of dialkoxybenzene derivatives is the incorporation of electron-withdrawing groups, such as fluorine, into the alkoxy side chains. The fluorinated derivative, 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, exemplifies this approach. researchgate.net Compared to its non-fluorinated counterpart, this molecule exhibits a significantly higher redox potential, increased by approximately 0.41 V. researchgate.net Furthermore, the fluorinated analogue demonstrates enhanced chemical stability and improved cyclability in flow cell testing, making it suitable for use with higher-voltage cathode materials. researchgate.net
| Compound | Key Feature | Impact on Properties |
| This compound | Non-fluorinated | Baseline redox potential and stability |
| 1,4-Di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | Fluorinated alkoxy chains | Elevated redox potential (~+0.41 V), enhanced stability, and improved cyclability researchgate.net |
While many stable redox shuttle compounds possess a symmetric molecular structure, breaking this symmetry can lead to molecules with optimized properties. researchgate.net Research has explored asymmetric designs by incorporating two different alkoxy groups onto the 2,5-di-t-butylbenzene core. researchgate.net An example includes a derivative with one methoxy (B1213986) (-OMe) group and one trifluoroethoxy (-OCH2CF3) group. researchgate.net This approach allows for a finer tuning of the molecule's electronic properties and can yield compounds that balance redox potential, stability, and solubility for specific operational windows. researchgate.net
The properties of this compound are best understood in comparison to its structural homologues.
1,4-di-t-butyl-2,5-dimethoxybenzene (DDB): This molecule is a widely studied benchmark redox shuttle. ossila.com It shares the same stable 1,4-di-t-butylbenzene core and exhibits excellent electrochemical reversibility. ossila.com However, its primary drawback is a relatively low solubility in carbonate electrolytes. The longer, more polar methoxyethoxy chains of this compound were specifically introduced to overcome this limitation. ossila.comosti.gov
| Derivative | Key Structural Difference from Target Compound | Consequence |
| 1,4-di-t-butyl-2,5-dimethoxybenzene (DDB) | Shorter methoxy groups instead of methoxyethoxy groups | Lower solubility in carbonate electrolytes ossila.com |
| 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) | Smaller methyl groups instead of tert-butyl groups | Higher gravimetric capacity, but potentially lower kinetic stability rsc.org |
Engineering for High Specific Capacity and Solubility in Redox Active Materials
The primary goal in engineering molecules like this compound for redox-active materials is to maximize both specific capacity and solubility without compromising stability.
Solubility: High solubility is paramount for non-aqueous redox flow batteries, as the energy density of the system is directly proportional to the concentration of the active species in the electrolyte. osti.gov The methoxyethoxy groups are a direct and successful implementation of a design strategy to achieve this. chemicalbook.comosti.gov
Computational Chemistry Investigations of 1,4 Di T Butyl 2,5 Bis 2 Methoxyethoxy Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling detailed analysis of the electronic structure and thermodynamic stability of molecules like 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene.
DFT calculations reveal that the geometry of the benzene (B151609) ring is influenced by its bulky t-butyl and flexible 2-methoxyethoxy substituents. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and redox potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and resistance to decomposition. A larger HOMO-LUMO gap generally corresponds to higher stability. nih.gov
The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electrophilic and nucleophilic sites within the molecule. This information is vital for understanding intermolecular interactions and potential reaction pathways. For this compound, the oxygen atoms of the methoxyethoxy groups are expected to be the primary sites for electrophilic attack.
Table 1: Calculated Electronic Properties of Dimethoxybenzene Derivatives
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO-LUMO Gap (Eg) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity and stability. nih.gov | 4-5 eV |
| Hardness (η) | Resistance of a molecule to charge transfer, calculated as half the HOMO-LUMO energy gap. nih.gov | 2-2.5 eV |
| Softness (S) | The inverse of hardness, representing the ease of charge transfer. nih.gov | 0.4-0.5 eV⁻¹ |
Note: The values presented are typical for dimethoxybenzene derivatives as specific values for this compound were not available in the searched literature.
Prediction of Redox Potentials and Energy Landscapes
The primary function of this compound as a redox shuttle necessitates a thorough understanding of its redox properties. DFT calculations are instrumental in predicting the oxidation potential, which is a critical parameter for its application in lithium-ion batteries. The oxidation potential can be correlated with the calculated HOMO energy. nih.gov By substituting the benzene ring with electron-donating or electron-withdrawing groups, the HOMO energy and, consequently, the oxidation potential can be fine-tuned. For instance, the electron-donating nature of the alkoxy groups in this compound helps to lower its oxidation potential into a desirable range for overcharge protection in batteries.
Computational methods can also be used to map out the energy landscape of the molecule and its corresponding radical cation. This includes identifying stable conformations and the energy barriers for conformational changes. Understanding the energy landscape is crucial for predicting the molecule's dynamic behavior in solution.
Table 2: Predicted Redox Potentials of Substituted Dimethoxybenzene Compounds
| Substituent Effect | Impact on HOMO Energy | Predicted Change in Oxidation Potential (vs. Li/Li⁺) |
|---|---|---|
| Electron-donating groups | Increases HOMO energy | Decrease |
| Electron-withdrawing groups | Decreases HOMO energy | Increase |
This table illustrates the general trends observed in computational studies of substituted dimethoxybenzenes.
Modeling of Electrolyte Interactions and Solute Behavior
The performance of a redox shuttle is intrinsically linked to its interactions with the surrounding electrolyte. Computational modeling can simulate the solvation of this compound in various organic carbonate electrolytes commonly used in lithium-ion batteries. These models can predict solubility, a key practical parameter, and shed light on the structure of the solvation shell around the molecule.
Molecular dynamics simulations can be employed to study the diffusion of the redox shuttle within the electrolyte, which is crucial for its function in shuttling charge between the electrodes. Furthermore, modeling can elucidate the interactions between the redox shuttle and the electrolyte salt cations (e.g., Li⁺). The Lewis-basic oxygen atoms of the methoxyethoxy side chains can coordinate with Li⁺ ions, and these interactions can influence the redox potential and stability of the shuttle molecule. researchgate.net
Elucidation of Radical Cation Stability and Decomposition Mechanisms
The stability of the radical cation is paramount for the long-term performance and cyclability of a redox shuttle. Upon oxidation, this compound forms a radical cation. DFT calculations can be used to investigate the electronic structure and stability of this radical species. The spin density distribution, for instance, can indicate which parts of the molecule are most susceptible to further reactions or decomposition.
Computational studies can also be used to explore potential decomposition pathways of the radical cation. For alkoxy-substituted benzene radical cations, potential degradation mechanisms include cleavage of the ether linkages or reactions with other electrolyte components. By calculating the activation energies for various potential decomposition reactions, the most likely degradation pathways can be identified. This knowledge is invaluable for designing more stable redox shuttle molecules with improved longevity in battery applications.
Advanced Analytical Methodologies in the Study of 1,4 Di T Butyl 2,5 Bis 2 Methoxyethoxy Benzene
Electrochemical Techniques for Kinetic and Mechanistic Elucidation
Electrochemical methods are fundamental to understanding the charge transfer processes and reaction mechanisms of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene. These techniques provide critical data on the molecule's redox behavior, which is central to its function in energy storage systems.
Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of this compound. This technique involves scanning the potential of an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of the molecule. Studies have shown that 1,4-di-tert-butyl-2,5-dimethoxybenzene, a related compound, undergoes reversible oxidation and reduction, a characteristic that makes it suitable for electrochemical applications. For this compound, CV is used to determine key parameters such as formal potential, diffusion coefficients, and the stability of the generated radical cation. The reversibility of the redox event is a key indicator of the compound's suitability as a redox shuttle or active material in batteries, as it points to its ability to undergo many charge-discharge cycles without significant degradation. The redox behavior of this compound remains consistent across a wide range of concentrations. strem.com
To bridge the gap between the electrochemical information gathered at low concentrations and the behavior at high concentrations relevant to battery performance, both macroelectrodes and ultramicroelectrodes are employed. rsc.org Systematic investigations of this compound have been conducted at concentrations from 5 mM up to its solubility limit. rsc.org
A 3 mm glassy carbon electrode (a type of macroelectrode) and an 11 μm carbon fiber ultramicroelectrode are typically used. rsc.org Macroelectrodes are used for standard CV measurements that provide information on peak currents and potentials. Ultramicroelectrodes, due to their small size, benefit from enhanced mass transport rates, allowing for very fast scan rate experiments and the measurement of kinetic parameters with high precision. This dual-electrode approach allows for a comprehensive understanding of how parameters like the diffusion coefficient change with increasing concentration and solution viscosity, which is critical for designing practical energy storage devices. strem.com
Spectroscopic Approaches for Radical Species Characterization (e.g., Electron Paramagnetic Resonance (EPR) Kinetic Studies)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as the radical cation of this compound formed during oxidation. While biologically relevant radicals are often short-lived, EPR spectroscopy, sometimes coupled with techniques like spin trapping, allows for their detection and quantification. nih.gov
The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting spectrum provides a unique fingerprint of the radical species, offering information about its electronic structure and its interaction with the surrounding environment. In the context of this compound, EPR could be used to confirm the generation of the radical cation during electrochemical oxidation, study its stability over time, and investigate its interaction with solvent and electrolyte components. Kinetic studies using EPR would provide valuable data on the rates of radical formation and decay, which are crucial for understanding the long-term stability and efficiency of the compound in a battery system.
High-Throughput Screening Platforms for Accelerated Electrolyte Development
The development of suitable electrolytes is critical for realizing the potential of this compound (also known as DBBB) as an active species in applications like non-aqueous redox flow batteries. rsc.org Given the vast number of possible combinations of solvents and salts, traditional one-at-a-time experimentation is inefficient. High-throughput screening (HTS) platforms offer an automated and accelerated approach to map out these complex design spaces. strem.comrsc.org
These platforms can automatically synthesize and characterize a large number of electrolyte formulations. rsc.org For DBBB, HTS has been used to study electrolytes composed of various alkali ion salts (e.g., LiBF4, LiPF6, LiTFSI) in different carbonate-based (e.g., PC, EC, DEC) and ether-based (e.g., DME, DOL, TEGDME) solvents. strem.comrsc.org The screening process typically measures key properties like DBBB solubility and ionic conductivity. strem.comrsc.org This approach has successfully identified promising electrolyte compositions; for instance, binary and ternary mixtures of linear and cyclic carbonates were found to significantly improve both solubility and conductivity compared to a baseline of LiBF4 in propylene (B89431) carbonate (PC). rsc.org Further improvements were seen using 1,2-dimethoxyethane (B42094) (DME) as a solvent and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the salt. strem.comrsc.org
The data below summarizes findings from HTS studies on ether-based electrolytes for DBBB.
Table 1: Effect of Solvent and Salt on DBBB Solubility and Electrolyte Conductivity
| Solvent System | Salt | Key Finding | Reference |
|---|---|---|---|
| Propylene Carbonate (PC) | LiBF₄ | Baseline formulation for comparison. | rsc.org |
| Binary/Ternary Carbonates | Various | Improved DBBB solubility and electrolyte conductivity over PC-based system. | rsc.org |
| 1,2-dimethoxyethane (DME) | Various | Further improved DBBB solubility and electrolyte conductivity. | strem.comrsc.org |
| DME with 1,3-dioxolane (B20135) (DOL) | LiTFSI | Increased conductivity and lowered solubilization temperature at high concentrations. | strem.com |
Conclusion and Future Research Perspectives
Synthesis of Key Findings on 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene as a Redox Active Material
This compound, also known by the acronym DBBB, is a significant redox-active aromatic ether that has been extensively studied for its role in electrochemical energy storage. rsc.orgrsc.org Its primary and most successful application is as a redox shuttle additive for overcharge protection in lithium-ion batteries (LIBs). chemicalbook.com In this capacity, it acts as a crucial safety mechanism, preventing the thermal runaway and potential catastrophic failure that can result from overcharging. chemicalbook.com The molecule is designed to have a specific oxidation potential, allowing it to be oxidized at the cathode during overcharge conditions, thus shuttling charge and preventing further detrimental reactions within the battery. chemicalbook.com
DBBB is characterized as a white to off-white powder and is noted for its high solubility in the conventional non-aqueous, carbonate-based electrolytes typically used in LIBs. chemicalbook.comstrem.com This high solubility is a critical factor for its effective operation as a redox shuttle. chemicalbook.com Research has also explored its behavior in ether-based electrolytes for potential use in non-aqueous redox flow batteries, where improvements in conductivity and solubility were observed compared to carbonate-based systems. osti.gov
Below is a summary of the key properties of this compound:
| Property | Value |
| Common Name | DBBB, Redox Shuttle ANL-RS2 |
| CAS Number | 1350770-63-6 |
| Molecular Formula | C₂₀H₃₄O₄ |
| Molecular Weight | 338.48 g/mol |
| Physical Form | White to off-white powder |
| Primary Application | Redox shuttle for overcharge protection in LIBs |
| Key Structural Features | Aromatic dimethoxybenzene core, Bulky tert-butyl groups, Symmetrical structure |
Unresolved Challenges and Opportunities in its Application for Advanced Electrochemical Systems
Despite its success as an overcharge protection additive, the application of this compound (DBBB) in more advanced electrochemical systems faces several challenges. One primary limitation is its gravimetric capacity, which, while sufficient for a shuttle additive, may be a constraint for use as the primary active material in high-energy-density systems like non-aqueous redox flow batteries (RFBs). rsc.org The molecular engineering efforts to create derivatives of DBBB by removing bulky substituent groups implicitly highlight the desire for molecules with higher capacity. rsc.orgrsc.org
Another challenge relates to its redox potential. While its potential is well-suited for protecting cathodes like lithium iron phosphate (B84403) (LiFePO₄), it may not be optimal for higher voltage battery chemistries that are currently under development. ossila.com For instance, the analogous benchmark shuttle, 1,4-Di-tert-butyl-2,5-dimethoxybenzene (DDB), has a redox potential considered insufficient for 4V operation, a challenge that could also apply to DBBB in certain contexts. ossila.com Furthermore, the performance of DBBB is highly dependent on the electrolyte formulation; its solubility and electrochemical behavior can vary significantly between different solvent and salt combinations, necessitating careful optimization for each specific application. osti.gov
These challenges, however, create significant opportunities for research and development. The structure of DBBB serves as an excellent platform for molecular engineering. By systematically modifying its substituent groups, it is possible to tune its electrochemical properties. For example, the "subtractive design approach," where bulky groups are removed or reduced, has shown promise in developing new molecules with nearly double the diffusivity of DBBB, which is advantageous for flow battery applications. rsc.org There is a clear opportunity to develop a family of DBBB derivatives with tailored redox potentials, solubilities, and capacities for a range of next-generation energy storage systems, including non-aqueous RFBs. rsc.orgosti.gov The exploration of novel ether-based electrolytes has already demonstrated a path to improving the solubility and conductivity of DBBB-containing solutions, opening avenues for its use in high-concentration flow batteries. osti.gov
Future Directions in the Rational Design and Development of Aromatic Ether-Based Redox Active Molecules for Energy Storage
The work on this compound (DBBB) provides a foundation for the future rational design of new aromatic ether-based redox-active molecules for energy storage. A key future direction lies in applying molecular engineering and computational modeling to move beyond trial-and-error synthesis and accelerate the discovery of high-performance materials. uky.edunih.gov
Key strategies for the rational design of next-generation molecules include:
Tuning the Redox Core: While the dimethoxybenzene platform is effective, future research will explore other aromatic cores to access different redox potentials and stability profiles. rsc.org By substituting heteroatoms into the aromatic ring or altering the electronic nature of the core, the redox potential can be precisely tuned to match specific anode or cathode requirements in advanced battery systems. nih.gov
Strategic Functionalization: The tert-butyl and methoxyethoxy groups on DBBB demonstrate the power of functionalization. rsc.org Future designs will focus on strategically adding or removing functional groups to optimize a multi-parameter problem. This includes adding highly polar or charged functional groups to dramatically increase solubility in aqueous or non-aqueous electrolytes, a major challenge for many organic redox-active molecules. rsc.orgresearchgate.net Simultaneously, bulky substituents can be used to provide steric hindrance, preventing unwanted side reactions and improving long-term cycling stability. rsc.orgrsc.org
Addressing System-Level Challenges: The design of new molecules must be co-developed with other battery components. This includes designing molecules that have low crossover rates through membranes in flow batteries and ensuring chemical compatibility with new electrolyte formulations that offer wider electrochemical windows or improved safety. rsc.orgmdpi.com The development of redox-active polymers based on aromatic ether monomers is another promising route, potentially mitigating crossover issues and improving durability. frontiersin.org
By pursuing these research avenues, the scientific community can develop a new generation of versatile and sustainable aromatic ether-based molecules, moving beyond single-function additives like DBBB to create primary energy storage materials for a diverse range of electrochemical systems. uky.edunih.gov
Q & A
Q. What is the synthetic rationale for the regioselective formation of 1,4-di-t-butyl-2,5-dimethoxybenzene over other isomers?
The preference for the 1,4-di-t-butyl isomer arises from steric and electronic factors during alkylation. The methoxy groups at positions 2 and 5 direct electrophilic substitution to the para positions (1 and 4) via electron-donating effects. The bulky t-butyl groups occupy positions that minimize steric hindrance, stabilizing the product thermodynamically. Competing isomers (e.g., 1,2-di-t-butyl derivatives) are disfavored due to increased steric strain between adjacent substituents .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions and symmetry.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase methods (e.g., using Newcrom R1 columns) to assess purity .
- Melting Point Analysis: Compare observed m.p. (69–70°C) with literature values .
- Single-Crystal X-ray Diffraction: Resolve molecular geometry and confirm regiochemistry .
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
The compound is moisture- and air-sensitive due to its ether and tert-butyl groups. Use inert atmospheres (N/Ar gloveboxes), anhydrous solvents, and Schlenk techniques. Store under desiccation at low temperatures (−20°C) to prevent degradation .
Q. How do the methoxy and tert-butyl groups influence solubility and reactivity?
The tert-butyl groups enhance solubility in nonpolar solvents (e.g., hexane, DCM) via steric bulk, while the methoxyethoxy chains improve compatibility with polar aprotic solvents (DMF, THF). These groups also reduce oxidative degradation by shielding the benzene core, critical for electrochemical stability .
Advanced Research Questions
Q. What strategies improve the electrochemical stability of this compound as a redox shuttle in lithium-ion batteries?
- Substituent Modification: Replace methoxyethoxy with electron-withdrawing groups (e.g., trifluoroethoxy) to raise the redox potential. For example, 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (DBTFB) achieves a higher potential (4.25 V vs. Li/Li) compared to the parent compound (3.9 V) .
- Additive Optimization: Blend with fluorinated electrolytes (e.g., LiPF in EC/DMC) to suppress side reactions and extend cycle life .
Q. How can crystallographic data inform the design of derivatives with enhanced charge-transport properties?
Single-crystal studies (e.g., space group , monoclinic symmetry) reveal planar aromatic cores and intermolecular π-π interactions. Modifying alkoxy chain lengths or introducing conjugated substituents (e.g., ethynyl groups) can tune packing efficiency and charge mobility, as demonstrated in carbazole-based derivatives .
Q. What analytical techniques resolve contradictions in reported thermal stability data?
Q. How does the compound’s redox behavior correlate with its molecular structure in nonaqueous electrolytes?
Cyclic voltammetry (CV) in LiPF-based electrolytes shows reversible oxidation/reduction peaks at ~3.9 V (vs. Li/Li). The tert-butyl groups stabilize radical intermediates via steric protection, while methoxyethoxy chains facilitate ion transport. Contradictions in capacity retention may arise from electrolyte impurities or moisture content, requiring rigorous drying protocols .
Q. What role does this compound play in overcharge protection mechanisms for cathodes like LiFePO4_44?
As a redox shuttle, it undergoes reversible oxidation at the cathode surface, dissipating excess charge via self-discharge. Key parameters include:
- Diffusion Coefficient: Measured via chronoamperometry to ensure rapid charge equilibration.
- Stability Window: Matched to the cathode’s operating voltage (e.g., ≤3.9 V for LiFePO) .
Q. Can computational methods predict the impact of substituent variations on electrochemical performance?
Density Functional Theory (DFT) calculates HOMO/LUMO levels and redox potentials. For example, substituting methoxyethoxy with stronger electron-withdrawing groups lowers the HOMO energy, increasing the oxidation potential. Molecular dynamics simulations further assess solvation and ion-pairing effects in electrolytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
